Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridin-4-yl group. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-fluoropyridine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate or sodium hydride as bases, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce N-oxides .
Scientific Research Applications
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperazine derivatives and their biological effects.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as receptors or enzymes, to modulate their activity. The presence of the fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of different chemical and biological properties compared to other piperazine derivatives .
Biological Activity
Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (CAS Number: 1699599-54-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 281.33 g/mol. Its structure features a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridine moiety, which are crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 1699599-54-6 |
Molecular Formula | C14H20FN3O2 |
Molecular Weight | 281.33 g/mol |
Purity | ≥95% |
SMILES | CC(C)(C)OC(=O)N1CCN(C2=CC(F)=NC=C2)CC1 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that certain piperazine derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, potentially leading to enhanced therapeutic efficacy.
In Vitro Studies
-
Cytotoxic Activity : The compound has been tested against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicating significant cytotoxicity.
- U937 (monocytic leukemia) : Demonstrated lower viability at sub-micromolar concentrations.
- Apoptosis Induction : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls, correlating with elevated expression of pro-apoptotic markers .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and pharmacokinetics of this compound. Preliminary studies suggest potential for oral bioavailability, but comprehensive animal studies are required to confirm these findings .
Conclusion and Future Directions
This compound shows significant promise as a candidate for further development in cancer therapeutics due to its biological activity against various cancer cell lines and its ability to induce apoptosis. Future research should focus on optimizing its chemical structure to enhance potency and selectivity, as well as conducting extensive in vivo studies to better understand its pharmacological profile.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXRYISMRJFAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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